4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride
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Overview
Description
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2H-1,4-benzoxazin-3(4H)-one with amine hydrochloride in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
- 4-methyl-2H-1,4-benzoxazin-3(4H)-one
- 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-sulfonyl chloride
Uniqueness
Compared to similar compounds, 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride is unique due to its specific amine hydrochloride group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and biological activity .
Properties
Molecular Formula |
C9H13ClN2O |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-4-5-12-9-3-2-7(10)6-8(9)11;/h2-3,6H,4-5,10H2,1H3;1H |
InChI Key |
HAYUYSBEUQCDFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)N.Cl |
Origin of Product |
United States |
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